CFTR Inhibitor
Description
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitors are critical tools for studying chloride channel physiology and developing therapies for diseases involving CFTR hyperactivation, such as secretory diarrheas and polycystic kidney disease (PKD) . These compounds block CFTR-mediated chloride transport through diverse mechanisms, ranging from pore occlusion to interference with ATP-dependent gating. Key inhibitors include CFTRinh-172, GlyH-101, PPQ-102, and (R)-BPO-27, each with distinct pharmacological profiles. This article compares their structural, functional, and therapeutic characteristics, emphasizing specificity, potency, and mechanistic insights.
Structure
2D Structure
Properties
Molecular Formula |
C26H21N4O3+ |
|---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
12,14-dimethyl-9-(5-methylfuran-2-yl)-17-phenyl-1,12,14-triaza-8-azoniatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,8,10,16-hexaene-13,15-dione |
InChI |
InChI=1S/C26H20N4O3/c1-15-13-14-19(33-15)21-24-23-20(25(31)29(3)26(32)28(23)2)22(16-9-5-4-6-10-16)30(24)18-12-8-7-11-17(18)27-21/h4-14H,1-3H3/p+1 |
InChI Key |
RSBJYRGOYAIVBG-UHFFFAOYSA-O |
Canonical SMILES |
CC1=CC=C(O1)C2=[NH+]C3=CC=CC=C3N4C2=C5C(=C4C6=CC=CC=C6)C(=O)N(C(=O)N5C)C |
Origin of Product |
United States |
Preparation Methods
Dithiocarbamate-Mediated Cyclization
In the initial route, 3-trifluoromethylaniline reacts with carbon disulfide in the presence of a base to form a dithiocarbamate intermediate. Subsequent treatment with bromoacetic acid yields a carboxylic acid derivative, which undergoes acid-catalyzed cyclization to generate the thiazolidinone ring (Fig. 1A). This stepwise approach provides moderate yields but requires stringent control of reaction conditions to avoid side reactions.
Structural Features and Binding Interactions
Cryo-EM studies of this compound 172 bound to the E1371Q mutant CFTR channel reveal critical interactions that underpin its inhibitory mechanism (Fig. 2). The trifluoromethyl group occupies a hydrophobic pocket formed by residues F312, I1138, L1140, V1147, and M1149, while the carboxy group forms a salt bridge with K95. These interactions stabilize the transmembrane helices in a non-conductive conformation, effectively blocking chloride ion permeation.
Role of the Carboxylic Acid Group
Esterification or amidation of the carboxylic acid moiety abolishes inhibitory activity, underscoring its essential role in binding K95. Mutagenesis studies confirm that alanine substitution at K95 (K95A) reduces inhibitor potency sevenfold, increasing the half-maximal inhibitory concentration (IC₅₀) from 0.6 ± 0.1 µM to 3.5 ± 0.9 µM. Similarly, the T1142I mutation introduces steric hindrance near the thiazolidinone methylene group, raising the IC₅₀ to 5.3 ± 3.1 µM.
Structure-Activity Relationship (SAR) Studies
SAR analyses of 69 this compound 172 analogs have identified structural requirements for potency and solubility (Table 1). Modifications explored include:
Ring A Substitutions
The 3-trifluoromethylphenyl group (Ring A) proved optimal for potency. Electron-withdrawing groups at this position enhance hydrophobic interactions within the binding pocket, whereas bulkier substituents reduce activity.
Thiazolidinone Core Modifications
Replacing the thiazolidinone ring (Ring B) with thiazolidinedione, maleimide, or 1,2,3-triazole diminishes potency but improves solubility. For example, Oxo-172 (thiazolidinedione analog) retains submicromolar IC₅₀ (0.8 µM) while achieving aqueous solubility >180 µM.
Polar Group Additions
Introducing tetrazolophenyl (tetrazolo-172) or sulfonate groups at Ring C enhances solubility without compromising potency. These modifications leverage hydrogen bonding and ionic interactions to improve pharmacokinetic properties.
Purification and Analytical Characterization
Following synthesis, this compound 172 is purified via column chromatography using silica gel and a gradient elution system. High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >95%. Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 453.1 [M+H]⁺.
Mechanistic Insights from Electrophysiology
Single-channel recordings in planar lipid bilayers demonstrate that this compound 172 reduces chloride current amplitude by 96% at 10 µM. The inhibitor prolongs channel closed times without altering the current-voltage relationship, consistent with a pore-blocking mechanism. ATP hydrolysis assays reveal a fourfold decrease in ATP turnover rate (kcat = 5.2 ± 1.0 min⁻¹) in the presence of this compound 172, indicating allosteric modulation of NBD dimer dynamics.
Chemical Reactions Analysis
PPQ-102 undergoes several types of chemical reactions, including:
Oxidation: PPQ-102 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on PPQ-102, potentially altering its activity.
Substitution: Various substitution reactions can introduce different functional groups onto the PPQ-102 molecule, which can be useful for creating analogs with different properties
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
PPQ-102 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of CFTR chloride channels and to develop new inhibitors.
Biology: Employed in research on cystic fibrosis to understand the role of CFTR in disease pathology.
Medicine: Investigated for its potential therapeutic applications in diseases involving chloride ion transport, such as polycystic kidney disease.
Industry: Utilized in the development of new drugs targeting CFTR and related pathways .
Mechanism of Action
PPQ-102 exerts its effects by targeting the intracellular nucleotide-binding domains of CFTR. It inhibits CFTR-mediated chloride currents in a reversible and voltage-independent manner. The compound stabilizes the CFTR channels in a closed state, preventing chloride ions from passing through. This mechanism is particularly useful in preventing cyst enlargement in polycystic kidney disease .
Comparison with Similar Compounds
Comparison with Similar Compounds
CFTRinh-172
- Chemical Class: Thiazolidinone derivative.
- Potency : IC50 ≈ 0.6–5 µM .
- Mechanism : Binds to the cytoplasmic surface of CFTR, stabilizing its closed state. Structural studies reveal interactions with K95 (salt bridge) and R347 (indirect stabilization via D924) .
- Specificity : At <10 µM, selectively inhibits CFTR without affecting volume-sensitive outwardly rectifying Cl⁻ conductance (VSORC) or calcium-activated Cl⁻ conductance (CaCC). Higher concentrations (>10 µM) may impair other channels .
- Limitations : Reduced efficacy in zebrafish CFTR (WT-zCFTR) compared to human CFTR (WT-hCFTR), highlighting species-dependent responses .
GlyH-101
- Chemical Class : Glycine hydrazide.
- Potency : IC50 ≈ 1–10 µM .
- Mechanism : Blocks the CFTR pore extracellularly, exhibiting voltage-dependent inhibition .
- Specificity : Less selective than CFTRinh-172; inhibits CaCC and VSORC even at low concentrations (1–5 µM) .
- Toxicity : Causes significant cellular toxicity at higher doses (>10 µM) .
PPQ-102
- Chemical Class: Pyrimido-pyrrolo-quinoxalinedione.
- Potency : IC50 ≈ 90 nM, the most potent CFTR inhibitor identified to date .
- Mechanism : Voltage-independent inhibition due to its uncharged structure. Stabilizes the closed state by binding to the cytoplasmic surface, distinct from the pore .
- Therapeutic Potential: Reduces cyst growth in PKD models with minimal off-target effects .
(R)-BPO-27
- Chemical Class : Benzopyrimido-pyrrolo-oxazine-dione.
- Potency : IC50 ≈ 600 pM in single-channel recordings .
- Mechanism : Competes with ATP binding at the nucleotide-binding domains (NBDs), preventing NBD dimerization and channel opening .
Data Tables
Research Findings and Implications
- Species Variability : CFTRinh-172 shows weaker inhibition in zebrafish CFTR (WT-zCFTR) compared to human CFTR (WT-hCFTR), underscoring the need for cross-species validation in preclinical studies .
- Structural Insights : Cryo-EM studies of CFTRinh-172 reveal how K95 and R347 mutations reduce inhibitor binding, informing the design of next-generation inhibitors .
- Therapeutic Applications :
Q & A
Basic Research Questions
Q. What are the most commonly used CFTR inhibitors in electrophysiological studies, and what are their distinct mechanisms of action?
- Answer : Two widely used inhibitors are CFTRinh-172 (Ki = 300 nM) and PPQ-102 (IC50 = 90 nM). CFTRinh-172 is voltage-independent and selectively blocks CFTR without affecting MDR1 or ATP-sensitive potassium channels . PPQ-102 targets intracellular nucleotide-binding domains (NBDs), stabilizing CFTR in a closed state via voltage-dependent, reversible inhibition . Both are validated using short-circuit current measurements or fluorescence-based assays in polarized epithelial cells .
Q. How do researchers validate the specificity of CFTR inhibitors like PPQ-102 or CFTRinh-172 in complex cellular models?
- Answer : Specificity is confirmed via:
- Control experiments : Co-administration with CFTR potentiators (e.g., VX-770) to assess reversibility .
- Off-target profiling : Testing against unrelated ion channels (e.g., ClC-7) and transporters .
- Genetic validation : Comparing inhibitor effects in CFTR-knockout vs. wild-type cells .
Q. What methodological considerations are critical when measuring CFTR inhibition in lysosomal pH regulation studies?
- Answer : Use pH-sensitive dyes (e.g., fluorescein-labeled yeast particles) with confocal microscopy. Ensure inhibitors (e.g., CFTRinh-172) are applied at concentrations >3× IC50 to overcome lysosomal membrane potential variability. Include controls for lysosomal protease activity and counter-ion pathways (e.g., ClC-7) to isolate CFTR-specific effects .
Advanced Research Questions
Q. What experimental strategies are recommended for resolving contradictory data on CFTR inhibitor efficacy across different cellular models?
- Answer : Contradictions often arise from:
- Cell-type variability : Primary vs. immortalized cells exhibit differential CFTR expression and regulatory pathways. Use isogenic cell lines or patient-derived airway epithelial cells (e.g., CFBE-DF cells) .
- Assay design : Standardize depolarization assays (e.g., Ussing chambers) across studies to ensure consistent scaling and inclusion of this compound controls .
- Data normalization : Express results relative to DMSO controls and baseline CFTR activity (e.g., ΔF508-CFTR rescue levels) .
Q. How can computational modeling synergize with experimental approaches to design novel CFTR inhibitors targeting specific domains?
- Answer :
- Structure-guided design : Use cryo-EM or NMR-derived CFTR structures (e.g., NBD1/2 interfaces) to identify allosteric hotspots .
- Free energy perturbation (FEP) : Predict binding affinities of PPQ-102 analogs to NBDs .
- Validation : Combine surface plasmon resonance (SPR) with electrophysiology to confirm mechanistic predictions .
Q. What advanced techniques are employed to study post-transcriptional regulation of CFTR by miRNAs, and how do these interactions impact inhibitor efficacy?
- Answer :
- miRNA profiling : RNA-seq or qRT-PCR to identify TGF-β1-induced miRNAs (e.g., miR-145) that downregulate CFTR .
- Dual-luciferase reporter assays : Validate miRNA binding to CFTR 3’UTR .
- Functional impact : Co-treat cells with miRNA inhibitors (antagomirs) and CFTR correctors (e.g., lumacaftor) to assess rescue efficiency .
Key Considerations for Experimental Design
- Dose-response curves : Use ≥5 concentrations spanning 0.1× to 10× IC50 to assess linearity .
- Time-dependent effects : Pre-incubate inhibitors for 10–30 minutes pre-stimulation .
- Combination therapies : Test CFTR correctors (e.g., VX-661) with inhibitors to evaluate functional rescue in ΔF508 mutants .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
